N~4~-(3-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of protein tyrosine kinases (PTKs), which play crucial roles in cellular activities such as growth, differentiation, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve green synthesis techniques to minimize environmental impact. These methods often use less hazardous reagents and solvents, and optimize reaction conditions to increase yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
N4-(3-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its potential as an inhibitor of protein tyrosine kinases, which are involved in various cellular processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein tyrosine kinases (PTKs). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to anti-proliferative effects .
Comparison with Similar Compounds
Similar Compounds
N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine: Another pyrimidine derivative with similar inhibitory activity against PTKs.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anti-cancer properties.
Uniqueness
N4-(3-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain PTKs, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C19H17ClN6 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-25(2)19-23-17(22-14-8-6-7-13(20)11-14)16-12-21-26(18(16)24-19)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,22,23,24) |
InChI Key |
BZUAFCLAUSOZTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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